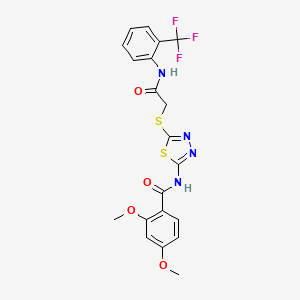

2,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with 2,4-dimethoxy groups, linked via a thioether bridge to a 1,3,4-thiadiazole ring. The thiadiazole is further functionalized with a 2-oxoethyl group bearing a 2-(trifluoromethyl)phenylamino moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiadiazole ring contributes to π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name |

2,4-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N4O4S2/c1-30-11-7-8-12(15(9-11)31-2)17(29)25-18-26-27-19(33-18)32-10-16(28)24-14-6-4-3-5-13(14)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQGTANTOCZVIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or other suitable methods.

Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.

Biology: It may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.

Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its functional groups and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups could facilitate binding to active sites or modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and pharmacological implications:

Key Observations:

- Trifluoromethyl vs. Halogen Substituents: The target compound’s CF₃ group improves metabolic stability compared to chlorinated or fluorinated analogs, which may enhance bioavailability .

- Thiadiazole vs.

- Synthesis Complexity: Microwave-assisted methods (e.g., ) reduce reaction times (30–60 minutes vs. 12–24 hours for conventional methods ).

Pharmacological and Biochemical Insights

- Antimicrobial Activity: Compounds with oxadiazole or thiadiazole cores show broad-spectrum activity. For example, (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () inhibits fungal growth at MIC₉₀ = 4 µg/mL, comparable to fluconazole. The target compound’s CF₃ group may further enhance penetration into microbial membranes .

- Anticancer Potential: Derivatives like 5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide exhibit cytotoxicity via apoptosis induction, with IC₅₀ values <10 µM . The target compound’s oxoethyl-thio linker may modulate solubility and tumor uptake.

- Enzyme Inhibition: The thione tautomer in triazole-thiadiazole hybrids () enhances interactions with catalytic cysteine residues. The target compound’s thioether bridge could similarly target cysteine proteases or kinases .

Biological Activity

2,4-Dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

Chemical Structure

The compound features a unique structure comprising multiple functional groups, which contribute to its biological activity. The key components include:

- Thiadiazole moiety : Known for its diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological potency.

- Dimethoxybenzamide : Imparts additional pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs display significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL . This suggests that this compound may exhibit comparable antimicrobial effects.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar thiadiazole structures have demonstrated growth inhibition in leukemia cell lines at low micromolar concentrations . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : Thiadiazole derivatives often inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.

- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Thiadiazole Derivatives :

- Antimicrobial Efficacy :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dimethoxy-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of N-substituted thioamides or thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) . Key intermediates, such as thioacetamide derivatives, should be characterized using IR spectroscopy (amide C=O stretches at ~1670 cm⁻¹) and ¹H NMR (amide NH signals at δ 10–11 ppm). Co-crystallization with intermediates may facilitate X-ray diffraction studies for structural confirmation, though isolation of pure intermediates can be challenging . TLC (silica gel, chloroform:acetone 3:1) is recommended for monitoring reaction progress .

Q. How can researchers address discrepancies in spectroscopic data during structural validation?

- Methodological Answer : Contradictions in NMR or IR data often arise from impurities or tautomeric forms. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition . For ambiguous NH proton signals, deuterium exchange experiments or 2D NMR (e.g., HSQC) can clarify hydrogen bonding or tautomerism. Cross-validate with computational methods (DFT) to predict vibrational frequencies and compare with experimental IR .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodological Answer : Due to the hydrophobic trifluoromethyl and thiadiazole groups, start with DMSO or DMF for initial dissolution. For biological assays, use gradient dilution into aqueous buffers (e.g., PBS with ≤1% DMSO). Solubility can be quantified via UV-Vis spectroscopy at λmax (~260–280 nm for benzamide derivatives) .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound against target enzymes?

- Methodological Answer : The amide and thiadiazole moieties suggest potential interaction with enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). Use AutoDock Vina or Schrödinger Suite for docking studies, employing crystal structures of PFOR (PDB ID: 1AA5). Focus on hydrogen bonding between the benzamide carbonyl and active-site arginine residues, and hydrophobic interactions with the trifluoromethylphenyl group . Validate predictions with in vitro enzyme inhibition assays.

Q. What strategies mitigate byproduct formation during the thiadiazole cyclization step?

- Methodological Answer : Byproducts like disulfides or over-oxidized species can form under harsh acidic conditions. Optimize reaction time (≤24 hrs) and temperature (room temperature to 40°C) . Introduce scavengers (e.g., thiourea) to trap reactive sulfur intermediates. Monitor reaction progress via LC-MS to identify and quantify byproducts early .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group and thiadiazole ring deactivate the benzamide core, reducing electrophilicity. Use Fukui function analysis (DFT) to map nucleophilic attack sites. Experimentally, employ mild bases (K₂CO₃ in acetone) to facilitate substitution at the thioether sulfur without degrading the thiadiazole ring .

Q. What in silico tools are effective for predicting ADMET properties?

- Methodological Answer : Use SwissADME to predict logP (~3.5, indicating moderate lipophilicity) and BOILED-Egg model for blood-brain barrier penetration. ProTox-II can estimate hepatotoxicity risk, which is common with thiadiazoles due to metabolic sulfoxidation . Cross-reference with molecular dynamics simulations to assess membrane permeability.

Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of thiadiazole intermediates?

- Methodological Answer : Stability variations may arise from substituent effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) stabilize thiadiazoles via resonance, while electron-donating groups promote ring-opening. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use X-ray crystallography to confirm if degradation products retain the thiadiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.